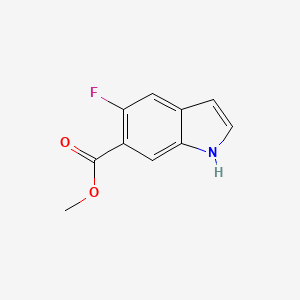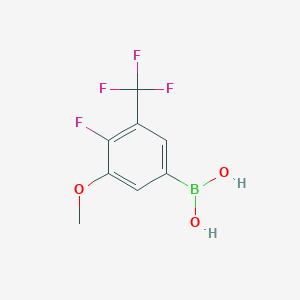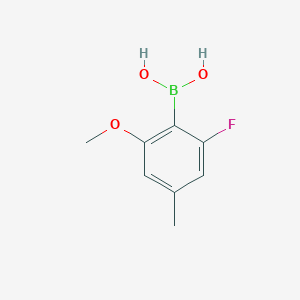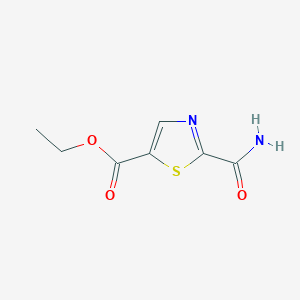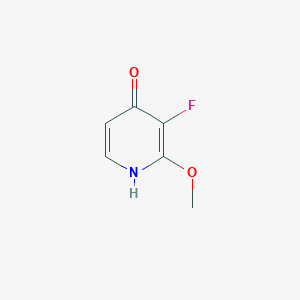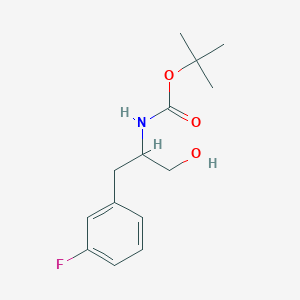
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
Übersicht
Beschreibung
This compound contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), a hydroxy group attached to a propane chain, and a fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamate group could lead to interesting conformations due to its ability to participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbamate group is known to participate in a variety of chemical reactions. Additionally, the fluorine atom on the phenyl ring could potentially be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group and the fluorophenyl group could impact its solubility properties .Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether (MTBE) : Research has explored the decomposition of MTBE, a compound structurally related to the one of interest, using radio frequency (RF) plasma reactors. This method demonstrates potential for environmental remediation, efficiently converting MTBE into less harmful substances like methane (CH4) and ethylene (C2H4) (Hsieh et al., 2011).
Biodegradation and Environmental Fate
Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : Studies on ETBE, another similar compound, have identified microorganisms capable of aerobically degrading ETBE as a carbon and energy source, highlighting the potential for bioremediation strategies in soil and groundwater contaminated with ether oxygenates (Thornton et al., 2020).
Synthetic Applications and Material Science
Synthetic Applications : Research on the use of metal cation-exchanged clays as catalysts for organic synthesis, including reactions involving phenols and ethers, suggests potential synthetic applications for similar compounds in producing high-value chemicals (Tateiwa & Uemura, 1997).
Adsorption and Purification
Adsorption Studies : Investigations into the adsorption of MTBE from the environment underscore the efficacy of various adsorbents in removing ether compounds from aqueous solutions, implying potential purification applications for related chemicals (Vakili et al., 2017).
Bio-Based Polymers
Controlled/Living Polymerization : The controlled/living polymerization of renewable vinyl monomers into bio-based polymers presents a promising approach for synthesizing high-performance polymers from natural or derived monomers, indicating potential pathways for the development of sustainable materials from compounds like the one (Satoh, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFNJNYQFXYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



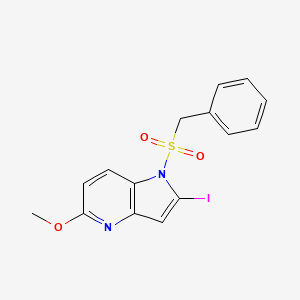
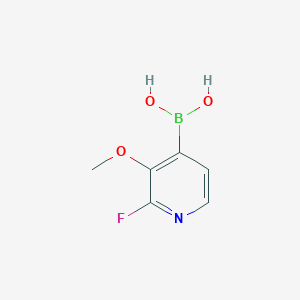
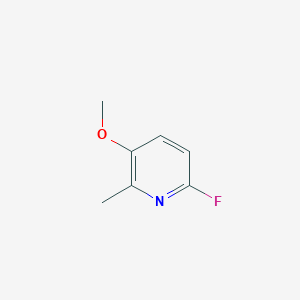
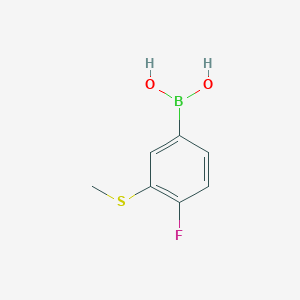
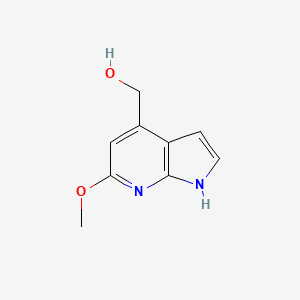
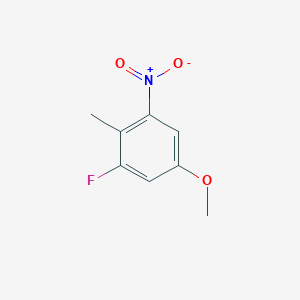
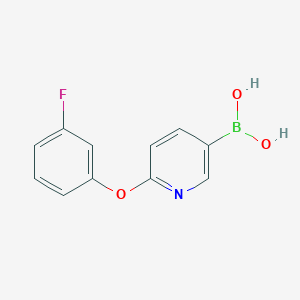
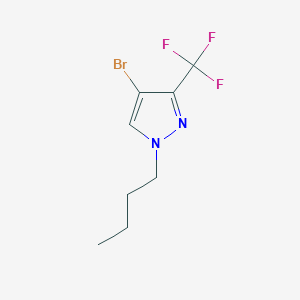
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
